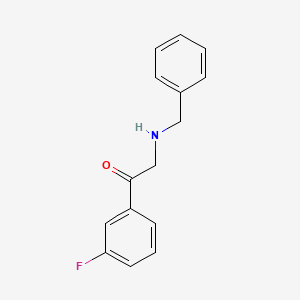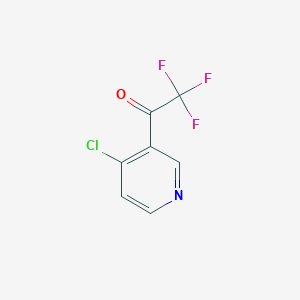
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoroethanone group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol
Comparison: 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C7H3ClF3NO |
|---|---|
Poids moléculaire |
209.55 g/mol |
Nom IUPAC |
1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-2-12-3-4(5)6(13)7(9,10)11/h1-3H |
Clé InChI |
QGSFNQYLAJIHAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1Cl)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
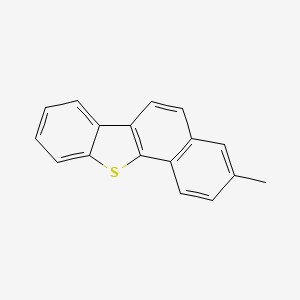
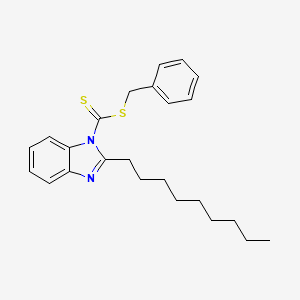
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)
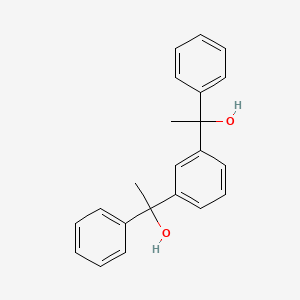
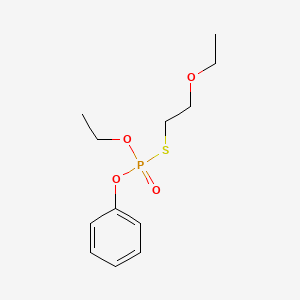

![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)

![3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B14173809.png)
![4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B14173810.png)
